molecular formula C18H18O4 B5768119 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone

4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone

Cat. No. B5768119
M. Wt: 298.3 g/mol
InChI Key: NYMWKWPYESSHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MBDB is chemically similar to MDMA and has been used as a recreational drug. However,

Mechanism of Action

4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also acts as a reuptake inhibitor, which prolongs the effects of these neurotransmitters.
Biochemical and Physiological Effects:
4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been shown to produce feelings of euphoria, empathy, and increased sociability, similar to MDMA. It also has mild stimulant effects, such as increased heart rate and blood pressure. However, 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been found to be less potent and less neurotoxic than MDMA.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone in lab experiments is that it is less potent and less neurotoxic than MDMA, making it a safer alternative for studying the effects of serotonin on the central nervous system. However, 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is still a psychoactive drug and should be handled with caution in laboratory settings.

Future Directions

There are several future directions for research on 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone. One area of interest is its potential therapeutic effects on depression and anxiety disorders. Further studies could also investigate the long-term effects of 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone on the central nervous system and its potential for abuse. Additionally, research could explore the use of 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone as a tool for studying the role of serotonin in the brain and its effects on mood and behavior.
In conclusion, 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It acts as a serotonin releaser and has potential therapeutic effects on depression and anxiety disorders. While 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is less potent and less neurotoxic than MDMA, it is still a psychoactive drug and should be handled with caution in laboratory settings. There are several future directions for research on 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone, including its potential therapeutic effects and its role in the brain's serotonin system.

Synthesis Methods

The synthesis of 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is a complex process that involves the reaction of 2-methyl-2-butanol with 2-bromo-4,5-dimethoxybenzaldehyde, followed by the reaction of the resulting product with 5-methyl-2-furfurylamine and sodium borohydride. The final product is purified through chromatography.

Scientific Research Applications

4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies on the role of serotonin in mood regulation and anxiety. 4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has also been studied for its potential therapeutic effects on depression and anxiety disorders.

properties

IUPAC Name

4-[5-methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(19)4-7-17-18(16-8-5-12(2)21-16)14-10-13(20-3)6-9-15(14)22-17/h5-6,8-10H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMWKWPYESSHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)OC)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Methoxy-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one

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